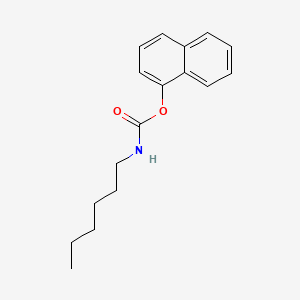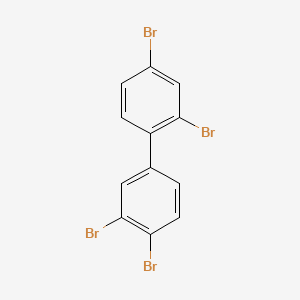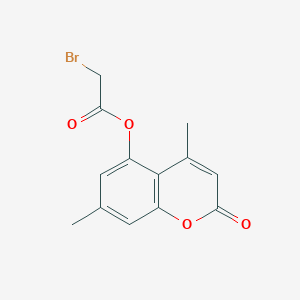![molecular formula C20H13ClO2 B14412030 3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one CAS No. 80975-11-7](/img/structure/B14412030.png)
3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst. The resulting biphenyl compound is then subjected to further reactions to introduce the chloro and benzofuran groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized biphenyl-benzofuran compounds.
Wissenschaftliche Forschungsanwendungen
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other biphenyl derivatives and benzofuran-containing molecules, such as:
- 3-([1,1’-Biphenyl]-4-yl)-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one derivatives with different substituents
Uniqueness
What sets 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one apart is its specific combination of structural features, which confer unique electronic and steric properties. These properties make it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Eigenschaften
CAS-Nummer |
80975-11-7 |
|---|---|
Molekularformel |
C20H13ClO2 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
3-chloro-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO2/c21-20(18-9-5-4-8-17(18)19(22)23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI-Schlüssel |
WEFVAOWQWWFBFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)Cl |
Verwandte CAS-Nummern |
80975-12-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
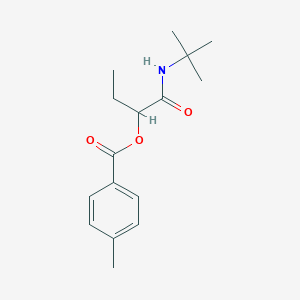

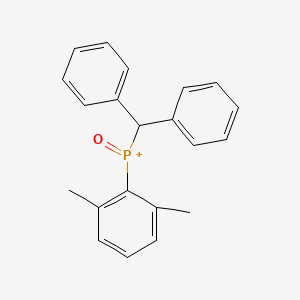


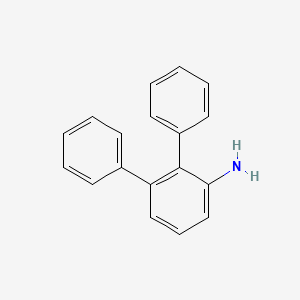
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
